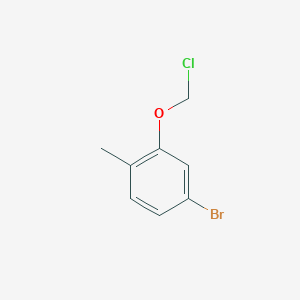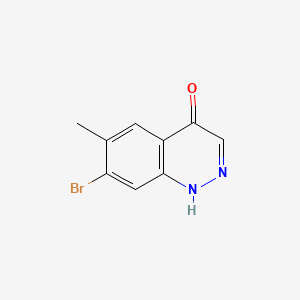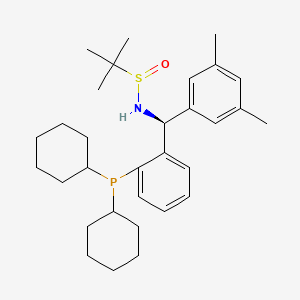
(R)-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a chiral center, making it an interesting subject for studies related to stereochemistry and chiral separation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of the phosphanyl and sulfinamide groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: The phosphanyl group can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinamide group can lead to sulfonamide derivatives, while substitution reactions on the aromatic rings can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a chiral ligand in asymmetric synthesis and catalysis. Its unique structure allows for selective interactions with other chiral molecules, making it valuable in the production of enantiomerically pure compounds.
Biology
In biology, this compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it a useful tool in biochemical research.
Medicine
In medicine, this compound has potential applications in drug development, particularly in the design of chiral drugs. Its ability to interact selectively with biological targets can lead to the development of more effective and specific therapeutic agents.
Industry
In industry, this compound can be used in the production of fine chemicals and pharmaceuticals. Its unique properties make it valuable in processes that require high selectivity and efficiency.
Mecanismo De Acción
The mechanism by which ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide exerts its effects involves its interaction with specific molecular targets. The phosphanyl and sulfinamide groups can form stable complexes with metal ions and other molecules, influencing various chemical and biological pathways. These interactions can lead to changes in the activity of enzymes, receptors, and other proteins, ultimately affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Cellulose tris-(3,5-dimethyl phenyl carbamate): Used as a chiral stationary phase for enantiomeric determination.
Pinacol boronic esters: Valuable building blocks in organic synthesis.
Uniqueness
What sets ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide apart from similar compounds is its unique combination of phosphanyl and sulfinamide groups, which provide distinct reactivity and selectivity. This makes it particularly valuable in applications requiring high precision and specificity.
Propiedades
Fórmula molecular |
C31H46NOPS |
|---|---|
Peso molecular |
511.7 g/mol |
Nombre IUPAC |
N-[(S)-(2-dicyclohexylphosphanylphenyl)-(3,5-dimethylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C31H46NOPS/c1-23-20-24(2)22-25(21-23)30(32-35(33)31(3,4)5)28-18-12-13-19-29(28)34(26-14-8-6-9-15-26)27-16-10-7-11-17-27/h12-13,18-22,26-27,30,32H,6-11,14-17H2,1-5H3/t30-,35?/m0/s1 |
Clave InChI |
NHUAWUXOLWAPAD-KIYCQYGCSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)[C@@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C)C |
SMILES canónico |
CC1=CC(=CC(=C1)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


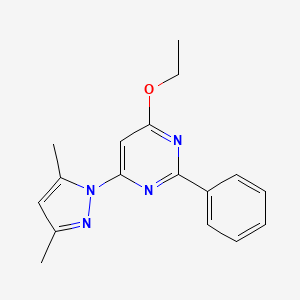
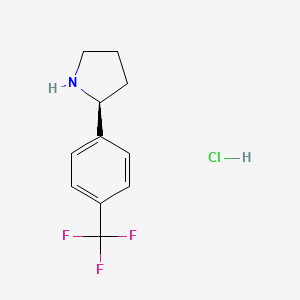
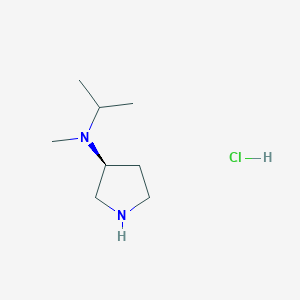
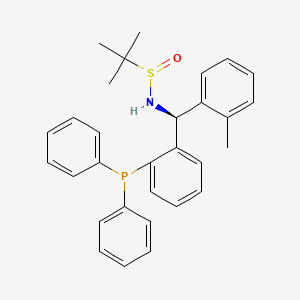
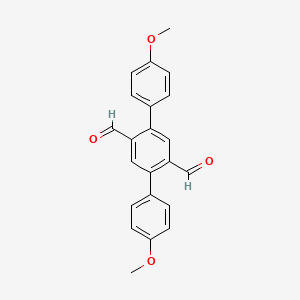


![1-[4-(bromomethyl)-2-methylphenyl]-4-methanesulfonyl-1H-pyrazole](/img/structure/B13647166.png)
![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B13647168.png)


